1-isopropyl-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-isopropyl-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOKFFWKPBELZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole: Regiocontrol and Scalability

The following technical guide details the synthesis of 1-isopropyl-3-methyl-1H-pyrazole , addressing the critical challenge of regioselectivity inherent to the pyrazole scaffold.

Executive Summary

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: regioselectivity .[1] The pyrazole ring contains two nucleophilic nitrogen atoms. Alkylation or cyclization can yield two distinct isomers: the desired 1,3-isomer and the often undesired 1,5-isomer .

For researchers and process chemists, the distinction is vital. The 1,5-isomer places the methyl group adjacent to the bulky isopropyl group, altering the steric profile and binding affinity of the molecule in kinase inhibitor or GPCR ligand applications. This guide prioritizes the Direct Alkylation of 3-Methylpyrazole as the most robust, scalable pathway, supported by fractional distillation for purification.

Key Technical Specifications

| Parameter | Description |

| Target Molecule | 1-isopropyl-3-methyl-1H-pyrazole |

| CAS Number | 6404-33-7 (Generic) / Specific Isomer CAS often varies |

| Molecular Formula | C7H12N2 |

| Major Challenge | Separating the 1,3-isomer (Target) from the 1,5-isomer (Byproduct) |

| Preferred Route | Base-Promoted Alkylation of 3-Methylpyrazole |

| Regioselectivity | ~3:1 to 5:1 favoring the 1,3-isomer (Sterically driven) |

Retrosynthetic Analysis

To design the optimal pathway, we must analyze the bond disconnections.

Figure 1: Retrosynthetic map contrasting the direct alkylation route (green) against the cyclization route (red), which often suffers from unfavorable regiochemistry.

Pathway A: Direct Alkylation (The Gold Standard)

Mechanistic Insight

3-Methylpyrazole exists in tautomeric equilibrium. However, the reactivity of the two nitrogen atoms is dictated by sterics rather than just electron density.

-

N1 Attack (Desired): Attack from the nitrogen adjacent to the proton (or C-H) is less sterically hindered. This leads to the 1,3-isomer .

-

N2 Attack (Undesired): Attack from the nitrogen adjacent to the methyl group is sterically impeded. This leads to the 1,5-isomer .

Thermodynamic vs. Kinetic Control: Under standard SN2 conditions (basic media), the reaction is kinetically controlled by steric accessibility, favoring the 1,3-isomer in ratios typically ranging from 3:1 to 5:1 .

Experimental Protocol

Scale: 100 mmol Yield: ~75-85% (Combined isomers)

Reagents

-

Substrate: 3-Methylpyrazole (8.2 g, 100 mmol)

-

Electrophile: 2-Bromopropane (14.8 g, 120 mmol)

-

Base: Cesium Carbonate (Cs₂CO₃) (48.8 g, 150 mmol) - Preferred for higher regioselectivity than NaH.

-

Solvent: Acetonitrile (ACN) or DMF (Dry, 100 mL)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-methylpyrazole and anhydrous Acetonitrile.

-

Base Addition: Add Cs₂CO₃ in a single portion. Stir for 15 minutes at room temperature.

-

Alkylation: Add 2-Bromopropane dropwise via a syringe pump or addition funnel over 20 minutes.

-

Note: Isopropyl bromide is less reactive than methyl iodide; mild heating is required.

-

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-MS.[2]

-

Work-up:

-

Filter off the inorganic solids (cesium salts).

-

Concentrate the filtrate under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry over Na₂SO₄ and concentrate to yield a crude yellow oil.

-

Purification: The Critical Separation

The crude oil contains both isomers. Separation is achieved via Fractional Distillation or Column Chromatography .

-

Boiling Point Differential: The 1,5-isomer (more spherical/crowded) typically boils at a lower temperature than the 1,3-isomer (more linear/polar).

-

Estimated BP (1,5-isomer): ~140-145°C (Atmospheric)

-

Estimated BP (1,3-isomer): ~155-160°C (Atmospheric)

-

-

Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane -> 10% EtOAc/Hexane.

-

Elution Order: The 1,5-isomer (less polar due to shielding of N-lone pair) usually elutes first . The 1,3-isomer elutes second .

-

Analytical Characterization & Validation

Distinguishing the two isomers is impossible by simple Mass Spectrometry (identical mass). NOE (Nuclear Overhauser Effect) NMR is the definitive validation method.

Figure 2: NOE logic flow. The key differentiator is the spatial proximity of the isopropyl methine proton to either an aromatic proton (H5) or a methyl group (Me5).

NMR Data Summary

| Feature | 1-Isopropyl-3-methyl-1H-pyrazole (Target) | 1-Isopropyl-5-methyl-1H-pyrazole (Impurity) |

| H5 Proton | Present (Doublet, ~7.3 ppm) | Absent (Substituted by Methyl) |

| NOE Correlation | Strong NOE between iPr-CH and H5 | Strong NOE between iPr-CH and Methyl |

| C13 NMR (Me) | Methyl carbon typically ~13.5 ppm | Methyl carbon typically ~11.0 ppm (Shielded) |

Pathway B: Why Avoid Cyclization?

While the Knorr pyrazole synthesis (Hydrazine + 1,3-Dicarbonyl) is famous, it fails for this specific target unless highly specialized precursors are used.

-

Reaction: Isopropylhydrazine + 4,4-dimethoxy-2-butanone.

-

Regiochemical Outcome: The terminal nitrogen of hydrazine (NH₂) is the most nucleophilic. It attacks the most electrophilic carbonyl (the aldehyde equivalent).

-

Result: The isopropyl group remains on the internal nitrogen, which ends up adjacent to the ketone-derived carbon (the methyl side).

-

Product: Predominantly 1-isopropyl-5-methyl-1H-pyrazole (the undesired isomer).

References

-

Regioselectivity in Pyrazole Alkylation: Alkylation of 3(5)-methylpyrazole with propargyl bromide and study of thermal and catalytic polymerization. ResearchGate.

-

Separation of Isomers: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate.

-

Cyclization Challenges: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.[1]

-

Computational Prediction: Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.

Sources

Technical Monograph: 1-Isopropyl-3-methyl-1H-pyrazole

This guide serves as a definitive technical reference for 1-isopropyl-3-methyl-1H-pyrazole , a critical heterocyclic building block in medicinal chemistry. It moves beyond a simple database lookup to provide a comprehensive structural, synthetic, and analytical profile required for high-integrity drug development.

Part 1: Chemical Identity & Digital Twins

In the context of fragment-based drug discovery (FBDD), precise identification is paramount due to the prevalence of regioisomerism in pyrazole chemistry. The 1,3-substituted isomer is distinct from its 1,5-analog, yet they are frequently conflated in low-quality databases.

Core Identification Data

| Attribute | Detail |

| Chemical Name | 1-Isopropyl-3-methyl-1H-pyrazole |

| CAS Registry Number | 160729-58-8 |

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.18 g/mol |

| SMILES (Canonical) | CC1=NN(C(C)C)C=C1 |

| InChI Key | XKVUYEYANWFIJX-UHFFFAOYSA-N (Generic for 3-methyl isomer structure; verify specific tautomer mapping) |

| Key Isomer Distinction | 1,3-isomer (Methyl at C3, Proton at C5) vs. 1,5-isomer (Methyl at C5, Proton at C3) |

Critical Note on Isomerism: The CAS 160729-58-8 specifically denotes the 3-methyl isomer. The 5-methyl isomer (often formed as a kinetic byproduct) possesses distinct steric properties that will alter structure-activity relationships (SAR) in kinase binding pockets.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole is a classic exercise in regioselective cyclocondensation. The reaction between isopropylhydrazine and a non-symmetric 1,3-dicarbonyl equivalent (such as 4-methoxy-3-buten-2-one or 4,4-dimethoxy-2-butanone ) yields a mixture of regioisomers.

The Regioselectivity Challenge

When isopropylhydrazine reacts with an unsymmetrical enone, the most nucleophilic nitrogen (the terminal -NH2) typically attacks the most electrophilic carbon (the carbonyl or the

-

Pathway A (Thermodynamic): Favors the 1-isopropyl-3-methyl isomer (less steric clash between the N1-isopropyl and C5-substituent).

-

Pathway B (Kinetic): Can favor the 1-isopropyl-5-methyl isomer depending on solvent polarity and temperature.

Experimental Workflow The following diagram illustrates the divergent synthesis and the critical decision point for purification.

Figure 1: Synthetic workflow highlighting the regiochemical divergence in pyrazole formation.

Part 3: Structural Validation (Self-Validating Protocol)

Trusting a label is insufficient in high-stakes research. You must validate the regiochemistry using Nuclear Magnetic Resonance (NMR), specifically Nuclear Overhauser Effect (NOE) spectroscopy.

The NOE Logic Gate

-

Scenario 1 (3-Methyl Isomer): The Isopropyl group is at N1. The Methyl group is at C3.[1][2][3] They are separated by the C4-H and C5-H protons. Result: No significant NOE signal between the Isopropyl methine proton and the Methyl group protons. Strong NOE between Isopropyl methine and C5-H .

-

Scenario 2 (5-Methyl Isomer): The Isopropyl group is at N1. The Methyl group is at C5.[1] They are spatially adjacent. Result: Strong NOE signal between the Isopropyl methine proton and the Methyl group protons.

Validation Decision Tree

Figure 2: NMR-based structural validation logic for distinguishing pyrazole regioisomers.

Part 4: Applications in Drug Discovery

1-isopropyl-3-methyl-1H-pyrazole acts as a robust scaffold in Medicinal Chemistry, particularly for Kinase Inhibitors .

-

Lipophilic Occupancy: The N1-isopropyl group is ideal for filling hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) without incurring the metabolic liability of larger alkyl chains.

-

Vector Orientation: The 3-methyl group often serves to twist the core relative to connected aryl rings (at C4), forcing the molecule into a bioactive conformation that improves selectivity.

-

Fragment Evolution:

-

Halogenation:[4] Iodination at C4 (CAS 1215295-86-5) allows for Suzuki-Miyaura coupling to build libraries.

-

Sulfonylation: Reaction with chlorosulfonic acid yields sulfonyl chlorides (e.g., CAS 1006495-98-2) for sulfonamide synthesis.

-

Quantitative Property Profile

| Property | Value | Relevance |

| LogP | ~1.6 (Predicted) | Ideal for fragment-based screening (Rule of 3 compliant). |

| H-Bond Donors | 0 | Good membrane permeability. |

| H-Bond Acceptors | 2 | Interacts with hinge region residues in kinases. |

| Topological Polar Surface Area (TPSA) | ~17.8 Ų | High blood-brain barrier (BBB) penetration potential. |

References

-

BLD Pharm. (2024). Product Analysis: 1-Isopropyl-3-methyl-1H-pyrazole (CAS 160729-58-8).[5] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13469816 (1-Isopropyl-1H-pyrazole). [Note: Used for comparative physicochemical data]. Retrieved from

-

BenchChem. (2024). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from

- Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. [Contextual citation for regioselectivity mechanisms in pyrazole synthesis].

Sources

molecular weight of 1-isopropyl-3-methyl-1H-pyrazole

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Isopropyl-3-Methyl-1H-Pyrazole

Part 1: Executive Summary

1-Isopropyl-3-methyl-1H-pyrazole (

This guide provides a definitive technical profile of the molecule, addressing the specific challenge of regioselective synthesis (differentiating the 1,3-isomer from the 1,5-isomer) and establishing rigorous characterization protocols.

Part 2: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers must use the Monoisotopic Mass for high-resolution Mass Spectrometry (HRMS) validation.

| Property | Value | Technical Note |

| IUPAC Name | 1-propan-2-yl-3-methylpyrazole | Often referred to as 1-isopropyl-3-methyl-1H-pyrazole |

| Molecular Formula | Nitrogen content: 22.56% | |

| Molecular Weight | 124.19 g/mol | Average mass for stoichiometric calculations |

| Monoisotopic Mass | 124.100048 Da | Use for [M+H]+ identification in ESI-MS (125.107 Da) |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; ideal for CNS penetration |

| Physical State | Liquid (at RT) | Boiling point approx. 160-170°C (atmospheric) |

| H-Bond Donors/Acceptors | 0 / 2 | The N2 nitrogen is a key H-bond acceptor |

Part 3: Synthetic Pathways & Regiocontrol

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: Regioselectivity . There are two primary routes, each with distinct impurity profiles.

Route A: Direct Alkylation (The Industrial Standard)

This route involves the alkylation of 3-methylpyrazole with an isopropyl halide.

-

Challenge: 3-methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. Alkylation occurs at both nitrogens.

-

Outcome: A mixture of 1-isopropyl-3-methylpyrazole (Target) and 1-isopropyl-5-methylpyrazole (Impurity).

-

Control: Using specific bases (e.g.,

vs.

Route B: Cyclocondensation (The Knorr Synthesis)

Reaction of isopropylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone).

-

Mechanism: The more nucleophilic terminal nitrogen of the hydrazine (

) attacks the more electrophilic carbonyl (aldehyde/acetal). -

Outcome: This route often favors the 1-isopropyl-5-methyl isomer (the reverse of the target) because the initial hydrazone forms at the aldehyde, placing the methyl group adjacent to the substituted nitrogen upon cyclization.

Visualization: Synthesis & Isomer Separation

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during direct alkylation.

Part 4: Analytical Characterization Protocols

To validate the molecular weight and structure, the following self-validating protocols must be employed.

Mass Spectrometry (MW Validation)

-

Method: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred over LC-MS due to the compound's volatility and low molecular weight.

-

Protocol:

-

Dissolve 1 mg of sample in Methanol.

-

Inject 1 µL (Split 20:1).

-

Expectation: Parent ion peak at m/z 124 .

-

Fragmentation Pattern: Look for loss of methyl radical (M-15 = 109) and loss of isopropyl group (M-43 = 81).

-

NMR Spectroscopy (Structural Proof)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. The molecular weights are identical, so MS cannot distinguish them.

-

Method: 1H-NMR (NOE - Nuclear Overhauser Effect).

-

Diagnostic Signal:

-

1-Isopropyl-3-methyl: Irradiation of the N-Isopropyl CH signal should show NOE enhancement of the pyrazole H5 proton (the proton on the ring), but minimal enhancement of the Methyl group (which is far away at position 3).

-

1-Isopropyl-5-methyl: Irradiation of the N-Isopropyl CH signal will show strong NOE enhancement of the Methyl group (which is adjacent at position 5).

-

Part 5: Pharmaceutical Relevance

In drug discovery, 1-isopropyl-3-methyl-1H-pyrazole acts as a "Fragment." Its low MW (124.19) allows it to be elaborated into larger, drug-like molecules while maintaining high Ligand Efficiency (LE).

Key Interactions:

-

Acceptor: The N2 nitrogen accepts H-bonds from backbone amides (e.g., in the hinge region of kinases).

-

Vector: The C4 and C5 positions are open for C-H activation or halogenation, allowing the fragment to "grow" into adjacent pockets.

Figure 2: Pharmacophore mapping of the pyrazole scaffold in medicinal chemistry.

References

-

National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl- Data and Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3,4-diaryl-1H-pyrazoles through 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry.[2][3][4] [Link]

-

PubChem. Compound Summary: 5-Isopropyl-3-methyl-1H-pyrazole (Isomer Comparison). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to 1-isopropyl-3-methyl-1H-pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in drug discovery. This guide focuses on a specific, yet significant derivative: 1-isopropyl-3-methyl-1H-pyrazole. We will delve into its structural attributes, synthetic methodologies, comprehensive characterization, and potential as a key building block in the development of novel therapeutics. Our objective is to provide a holistic understanding of this molecule, empowering researchers to leverage its potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

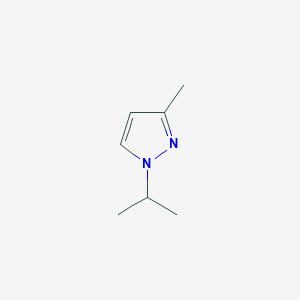

The foundational step in understanding any molecule is to elucidate its structure and inherent properties. The structural formula of 1-isopropyl-3-methyl-1H-pyrazole is characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An isopropyl group is attached to the N1 position, and a methyl group is at the C3 position.

Figure 1: Structural formula of 1-isopropyl-3-methyl-1H-pyrazole.

A summary of the key physicochemical properties of the parent compound, 1-isopropyl-1H-pyrazole, is provided below. These values serve as a baseline for understanding the characteristics of its 3-methyl derivative.

| Property | Value | Source |

| Molecular Formula | C6H10N2 | [3] |

| Molecular Weight | 110.16 g/mol | [3] |

| CAS Number | 18952-87-9 | [3][4] |

| Appearance | Flammable liquid and vapor | [3] |

Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[1][5] The Knorr pyrazole synthesis and its variations are among the most common and versatile approaches.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-isopropyl-3-methyl-1H-pyrazole involves the condensation of a β-diketone or a related synthon with isopropylhydrazine. This strategy is outlined below.

Figure 2: Retrosynthetic pathway for 1-isopropyl-3-methyl-1H-pyrazole.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole via the condensation of isopropylhydrazine with acetylacetone.

Materials:

-

Isopropylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, if needed)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in the chosen solvent (e.g., ethanol).

-

Addition of Hydrazine: To the stirred solution, add isopropylhydrazine (1.0-1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then diluted with water and neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 1-isopropyl-3-methyl-1H-pyrazole can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.[7]

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction.

-

Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

-

Workup: The neutralization step is crucial to remove any acidic catalyst and to ensure the pyrazole product is in its free base form for efficient extraction into an organic solvent.

Spectroscopic Characterization

Unequivocal identification of the synthesized 1-isopropyl-3-methyl-1H-pyrazole is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of pyrazole derivatives.[8] Based on data from analogous structures, the expected chemical shifts for 1-isopropyl-3-methyl-1H-pyrazole are as follows:

¹H NMR (400 MHz, CDCl₃):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl CH₃ | ~1.4 | Doublet |

| Methyl C₃-CH₃ | ~2.2 | Singlet |

| Isopropyl CH | ~4.5 | Septet |

| Pyrazole C₄-H | ~5.9 | Doublet |

| Pyrazole C₅-H | ~7.3 | Doublet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR (100 MHz, CDCl₃):

| Carbon | Expected Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | ~22 |

| Methyl C₃-CH₃ | ~13 |

| Isopropyl CH | ~50 |

| Pyrazole C₄ | ~105 |

| Pyrazole C₅ | ~138 |

| Pyrazole C₃ | ~148 |

Note: These are predicted values based on related structures.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aliphatic) | 2850-3000 |

| C=N, C=C (aromatic) | 1500-1600 |

| C-N | 1000-1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9] The expected molecular ion peak [M]⁺ for C₇H₁₂N₂ would be at m/z = 124.10.

Applications in Drug Discovery and Development

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide range of clinically approved drugs.[2][10] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][11][12]

Role as a Key Intermediate

1-isopropyl-3-methyl-1H-pyrazole serves as a valuable building block for the synthesis of more complex molecules.[12] Its structure allows for further functionalization at the C4 and C5 positions of the pyrazole ring, enabling the generation of diverse chemical libraries for high-throughput screening. For instance, nitration at the C4 position can be followed by reduction to an amine, which then serves as a handle for a variety of coupling reactions.[13]

Figure 3: Workflow for the derivatization of 1-isopropyl-3-methyl-1H-pyrazole.

Potential Therapeutic Applications

Given the established biological activities of pyrazole derivatives, 1-isopropyl-3-methyl-1H-pyrazole and its analogs are of significant interest in several therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[2][12]

-

Anticancer Therapeutics: The pyrazole scaffold is present in several kinase inhibitors and other anticancer agents.[1][11]

-

Antimicrobial Compounds: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[11]

Conclusion

1-isopropyl-3-methyl-1H-pyrazole is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis, amenable functionalization, and the proven therapeutic potential of the pyrazole core make it an attractive starting point for the design and synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, with the aim of facilitating further research and innovation in this promising area of medicinal chemistry.

References

- Smolecule. N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.

- MySkinRecipes. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

- Chem-Impex. 1-Isopropyl-1H-pyrazole-4-carboxylic acid.

- Benchchem. 1-isopropyl-4-methyl-1H-pyrazol-5-amine | 3524-50-3.

- Sigma-Aldrich. 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR 1124-16-9.

- Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Organic Chemistry Portal. Pyrazole synthesis.

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PMC - PubMed Central. Current status of pyrazole and its biological activities.

- NIST WebBook. 1H-Pyrazole, 3-methyl-.

- Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

- ChemicalBook. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid.

- PubChem. 3-(Propan-2-YL)-1H-pyrazole.

- MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- J&K Scientific. 3-Isopropyl-1h-pyrazole | 49633-25-2.

- Boron Molecular. Buy 1-Isopropyl-1H-pyrazole.

- PubChem. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816.

- PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. A Review on Pyrazole chemical entity and Biological Activity.

- ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.

- ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters.

- MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- ResearchGate. Synthesis of substituted pyrazoles 1. | Download Scientific Diagram.

- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Pol. J. Environ. Stud. Vol. 33, No. 5 (2024), 5557-5565.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Buy 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine [smolecule.com]

- 12. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety & Handling of 1-Isopropyl-3-methyl-1H-pyrazole

This guide outlines the technical safety, handling, and synthesis protocols for 1-isopropyl-3-methyl-1H-pyrazole , a versatile heterocyclic building block used in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).

Document Control:

-

Version: 1.0

-

Scope: Laboratory Scale to Pilot Synthesis

-

Target Audience: Medicinal Chemists, Process Safety Engineers

Chemical Identity & Physicochemical Profile

Understanding the exact isomerism is critical. In pyrazole chemistry, the position of the N-alkyl group relative to the C-substituents determines biological activity. This guide specifically addresses the 1-isopropyl-3-methyl isomer, distinguishing it from its common regioisomer, 1-isopropyl-5-methyl-1H-pyrazole.

| Property | Specification | Notes |

| IUPAC Name | 1-(Propan-2-yl)-3-methyl-1H-pyrazole | |

| CAS Number | 6404-31-5 (Verify with supplier) | Note: Isomeric mixtures often share CAS 18952-87-9 (generic). |

| Molecular Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.18 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low melting point solid if highly pure/cold. |

| Boiling Point | ~160–165 °C (at 760 mmHg) | Predicted based on structure/analogs. |

| Density | ~0.94 g/mL | Lighter than water. |

| Solubility | Soluble in EtOH, DCM, DMSO, EtOAc | Sparingly soluble in water. |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, Read-Across Methodology from 1-isopropyl-1H-pyrazole and 3-methylpyrazole dictates the following precautionary classification.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Flammable Liquid)

- (Irritant)

Hazard Statements

-

H226: Flammable liquid and vapor.[1]

Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames.[6] No smoking.

-

P280: Wear protective gloves/eye protection/face protection.[2][3][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses.[2][3][6]

Synthesis & Regioselectivity (Expert Insight)

A common pitfall in working with this compound is the regioselectivity during synthesis. Two primary routes exist; the choice affects the impurity profile (specifically the difficult-to-separate 5-methyl isomer).

Route A: Alkylation of 3-Methylpyrazole (Recommended for Lab Scale)

This route uses commercially available 3-methylpyrazole.

-

Mechanism: S_N2 attack of the pyrazole nitrogen on isopropyl iodide/bromide.

-

Regioselectivity: Typically yields a 60:40 to 70:30 mixture of 1-isopropyl-3-methyl (Target) vs. 1-isopropyl-5-methyl (Impurity).

-

Purification: The isomers have slightly different boiling points and polarities. Careful fractional distillation or silica chromatography (Hexane/EtOAc gradient) is required.

Route B: Cyclocondensation (Knorr Synthesis)

Reaction of Isopropylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone).

-

Risk: Steric bulk of the isopropyl group often favors the formation of the 5-methyl isomer as the major product, making this route less favorable for generating the 3-methyl target unless specific directing conditions are used.

Synthesis Workflow Visualization

Caption: Synthesis workflow via N-alkylation showing the critical separation step for regioisomers.

Safe Handling Protocols

Engineering Controls

-

Ventilation: All operations involving transfer or heating must be performed in a certified chemical fume hood.

-

Inert Atmosphere: The compound is stable but should be handled under Nitrogen or Argon to prevent moisture absorption and oxidation over long periods.

-

Static Control: Ground all glassware and transfer lines. Use spark-proof tools.

Personal Protective Equipment (PPE)

| Protection Area | Recommendation | Rationale |

| Respiratory | Half-face respirator with OV/P95 cartridges (if outside hood). | High vapor pressure potential; respiratory irritant. |

| Hand | Nitrile Rubber (0.11 mm) for splash; Laminate (Silver Shield) for immersion. | Standard nitrile provides short-term splash protection. |

| Eye | Chemical Splash Goggles. | Risk of severe eye irritation (Category 2A).[3] |

| Body | Flame-retardant lab coat + closed-toe shoes. | Flammable liquid hazard.[1] |

Emergency Response: Spill Decision Tree

Caption: Decision logic for responding to laboratory spills of 1-isopropyl-3-methyl-1H-pyrazole.

Storage & Stability

-

Shelf Life: 24 months if stored correctly.

-

Conditions:

-

Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates), acid chlorides, and acid anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole. Retrieved from [Link]

- Elguero, J. (1984).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (Standard reference for pyrazole reactivity and regiochemistry).

-

European Chemicals Agency (ECHA). C&L Inventory: 1-isopropyl-1H-pyrazole.[1][7] Retrieved from [Link][1]

Sources

- 1. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. airgas.com [airgas.com]

- 7. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Pyrazole Derivatives as Kinase Inhibitors: Advanced Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature exploited by numerous FDA-approved drugs. This guide provides an in-depth exploration of the application of pyrazole derivatives as kinase inhibitors, offering a suite of detailed protocols and field-proven insights for researchers in drug discovery. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system for generating robust and reliable data.

This document is structured to guide the researcher through the typical drug discovery cascade, from initial biochemical screening to cellular target engagement and finally to in vivo efficacy models. We will use two prominent examples of pyrazole-based kinase inhibitors, Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor), to illustrate these principles and protocols.

Part 1: Initial Screening and Biochemical Potency Determination

The first step in evaluating a novel pyrazole derivative is to determine its direct inhibitory activity against the purified target kinase. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase.

Choosing the Right Biochemical Assay

A variety of assay formats are available, each with its own advantages and limitations.[1][2] The choice of assay is critical and depends on factors such as throughput requirements, cost, and the specific characteristics of the kinase being studied.

| Assay Technology | Principle | Advantages | Disadvantages |

| Radiometric Assays | Measures the incorporation of radioactive 32P or 33P from ATP into a substrate. | Gold standard for sensitivity and direct measurement.[2] | Requires handling of radioactive materials, waste disposal issues, low throughput.[3] |

| Fluorescence-Based (TR-FRET) | Measures fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation. Examples: LanthaScreen™, HTRF®. | High throughput, non-radioactive, homogeneous format.[4] | Potential for compound interference (autofluorescence), requires specific antibodies and labeled substrates. |

| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™). | High throughput, high sensitivity, broad applicability across kinases.[3][5] | Indirect measurement, susceptible to interference from compounds affecting luciferase. |

For high-throughput screening (HTS) of a new pyrazole library, fluorescence- and luminescence-based assays are generally preferred due to their speed and scalability.[2]

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a general framework for determining the IC50 value of a pyrazole derivative using a TR-FRET format, such as LanthaScreen™. This method relies on the principle that phosphorylation of a fluorescently labeled substrate by the kinase brings a terbium-labeled phospho-specific antibody into close proximity, allowing for energy transfer and a detectable signal.

Causality Behind the Choices:

-

TR-FRET vs. standard FRET: Time-resolved FRET minimizes background fluorescence from library compounds and plastics by introducing a delay between excitation and signal measurement.

-

ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase.[6] This ensures the assay is sensitive to competitive inhibitors. Using ATP concentrations that mimic physiological levels (e.g., 1 mM) can provide more biologically relevant data but may require higher inhibitor concentrations to achieve potency.[2]

-

EDTA in Stop Buffer: The kinase reaction is stopped by the addition of a buffer containing EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.[7]

Step-by-Step Methodology: [7][8]

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A.

-

Prepare a 2X solution of the kinase substrate (e.g., Fl-poly-GT) and 2X ATP (at the Km concentration for the target kinase) in Kinase Buffer A.

-

Prepare a 2X solution of the Tb-labeled phospho-specific antibody and 2X EDTA in TR-FRET Dilution Buffer.

-

Prepare a serial dilution of the pyrazole test compound in 100% DMSO, then create an intermediate 4X dilution series in Kinase Buffer A.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 4X test compound dilution.

-

Add 2.5 µL of the 4X kinase solution (prepared to a final concentration that gives ~80% of the maximum signal, determined in a prior kinase titration experiment).

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

-

Mix gently and incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the 2X EDTA/Tb-antibody mixture.

-

Mix gently and incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at 495 nm (donor) and 520 nm (acceptor) with a 340 nm excitation.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.[7]

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1][9]

-

Protocol 2: Luminescence-Based ADP Detection Kinase Assay

This protocol uses the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted, and finally, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal.

Causality Behind the Choices:

-

Why measure ADP? Directly measuring product formation (ADP) can be more sensitive and less prone to interference than measuring substrate (ATP) depletion, especially at low levels of substrate conversion.[3]

-

Two-Step Process: The two-step process with an intermediate ATP depletion step is crucial for the assay's sensitivity, as it allows for the detection of small amounts of newly generated ADP without a high background signal from the initial ATP.[5]

Step-by-Step Methodology: [10]

-

Kinase Reaction Setup:

-

Prepare serial dilutions of the pyrazole test compound.

-

In a white, opaque 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound in the appropriate kinase buffer. The total volume is typically 5 µL.

-

Include "no kinase" controls (for background) and "vehicle only" (e.g., DMSO) controls (for 100% activity).

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

First Detection Step (Stopping and ATP Depletion):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Second Detection Step (ADP to ATP Conversion and Luminescence):

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzyme and substrate needed to convert ADP to ATP and generate light.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The amount of light generated is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate percent inhibition relative to controls and plot against inhibitor concentration to determine the IC50 value.

-

Assay Validation: The Z'-Factor

For any HTS assay, it is critical to ensure its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[11][12]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

-

μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited reaction).

-

μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited reaction or no enzyme).

| Z'-Factor Value | Interpretation |

| > 0.5 | Excellent assay, suitable for HTS.[11][12] |

| 0 to 0.5 | Marginal assay, may require optimization.[11][12] |

| < 0 | Poor assay, not suitable for screening.[11][12] |

Protocol for Z'-Factor Determination:

-

Prepare a 384-well plate with a large number of replicates (e.g., 96 wells each) of your positive control (vehicle/DMSO) and negative control (a known potent inhibitor at a concentration >10x its IC50 or no kinase).[13]

-

Run the assay according to the chosen protocol.

-

Calculate the mean and standard deviation for both control sets.

-

Use the formula above to calculate the Z'-factor. This should be done during assay development and periodically during screening campaigns to ensure data quality.

Part 2: Cellular Target Engagement and Functional Consequences

A potent biochemical inhibitor must also be effective in a cellular context. Cell-based assays are essential to confirm that the pyrazole derivative can cross the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.

Example Pathway 1: JAK-STAT Signaling (Target for Ruxolitinib)

The Janus Kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling. Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; STAT [label="STAT (inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; pSTAT [label="p-STAT (active dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib\n(Pyrazole Inhibitor)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=1.5];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates (P)"]; STAT -> pSTAT [style=invis]; // for layout JAK -> pSTAT [style=invis]; // for layout pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene; Ruxolitinib -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } } Caption: Simplified JAK-STAT signaling pathway and inhibition by Ruxolitinib.

Protocol 3: Western Blot for Phospho-STAT (p-STAT)

This protocol is designed to measure the inhibition of JAK kinase activity in cells by assessing the phosphorylation status of its direct substrate, STAT3.[14] It is a cornerstone assay for validating target engagement of JAK inhibitors.

Causality Behind the Choices:

-

Serum Starvation: Cells are often serum-starved before stimulation to reduce basal levels of kinase activity, thereby increasing the signal-to-noise ratio upon cytokine stimulation.[14]

-

Phosphatase Inhibitors: The lysis buffer must be supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins after cell lysis.[14][15]

-

BSA for Blocking: Bovine Serum Albumin (BSA) is often preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (like casein) that can cause high background.[14][16]

-

Total Protein Probing: After probing for the phosphorylated protein, the membrane is stripped and re-probed for the total protein (e.g., total STAT3). This serves as a crucial loading control to ensure that any observed decrease in the phospho-signal is due to inhibition and not simply due to less protein being loaded in that lane.[14][17]

Step-by-Step Methodology: [14][16]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEL cells, which have a constitutively active JAK2-V617F mutation) at an appropriate density in a 6-well plate.

-

Treat cells with varying concentrations of the pyrazole inhibitor (e.g., Ruxolitinib) for 1-2 hours. Include a vehicle control (DMSO).

-

For non-constitutively active pathways, serum-starve cells for 4-6 hours before treatment, then stimulate with a cytokine (e.g., IL-6) for 15-30 minutes to induce JAK-STAT signaling.[14]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

-

SDS-PAGE and Western Blot:

-

Separate protein lysates on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein (e.g., anti-p-STAT3 Tyr705).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

-

Stripping and Re-probing:

-

Strip the membrane using a mild stripping buffer.

-

Re-block and probe with an antibody against the total STAT3 protein to confirm equal loading.

-

Protocol 4: Cell Proliferation Assay

To assess the functional consequences of kinase inhibition, a cell proliferation assay is performed. This measures the inhibitor's ability to arrest the growth of cancer cells that are dependent on the target kinase's activity.

Step-by-Step Methodology: [18][19]

-

Cell Seeding: Seed cells (e.g., H3122, an EML4-ALK positive lung cancer line) in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the pyrazole inhibitor (e.g., Crizotinib) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolic activity) or MTS reagent.

-

Incubate as per the manufacturer's instructions.

-

Read the luminescence or absorbance on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated controls.

-

Plot the viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Part 3: In Vivo Efficacy Assessment

The final preclinical step is to evaluate the pyrazole inhibitor's efficacy in a living organism, typically using a mouse xenograft model. This provides crucial information on the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Protocol 5: Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using a cancer cell line driven by the target kinase.[20][21]

Causality Behind the Choices:

-

Immunodeficient Mice: Nude or SCID mice are used because they lack a functional immune system and will not reject the transplanted human tumor cells.

-

Cell Line Selection: The chosen cell line must be dependent on the kinase pathway being targeted. For example, Ba/F3 cells engineered to express EML4-ALK are dependent on ALK activity for survival and are a good model for testing ALK inhibitors.[20] H3122 cells are a human lung cancer line with a native EML4-ALK fusion.[22]

-

Tumor Volume Measurement: Caliper measurements are a non-invasive and reliable way to monitor tumor growth and the response to treatment over time.[23]

Step-by-Step Methodology: [21][23]

-

Cell Preparation: Culture the selected cancer cells (e.g., H3122 for an ALK inhibitor study) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 106 cells in 100-200 µL) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with digital calipers every 2-3 days and calculate the volume (Volume = (Width² x Length) / 2).

-

-

Randomization and Dosing:

-

When tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, pyrazole inhibitor at different doses).

-

Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation, immunohistochemistry for proliferation markers like Ki-67).[18]

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

References

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Knapp, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

BMG LABTECH. (2025). The Z prime value (Z´). [Link]

-

Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

-

Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

-

Anusuya, S., & Gromiha, M. M. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Chen, Z., et al. (n.d.). Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene. NIH. [Link]

-

Dar, A. C., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. [Link]

-

PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

-

ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. [Link]

-

ResearchGate. (n.d.). Western blot analysis of phosphorylation of STAT3 and JAK1/2. [Link]

-

ResearchGate. (n.d.). (A) Determination of the Z′ factor for the automated kinase assay under.... [Link]

-

Larsen, S. K., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed. [Link]

-

Salido, M., et al. (n.d.). Crizotinib and testing for ALK. PubMed. [Link]

-

McDonough, J. F., et al. (n.d.). Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors. NIH. [Link]

-

ResearchGate. (2025). (PDF) Evaluation of EML4-ALK Fusion Proteins in Non–Small Cell Lung Cancer Using Small Molecule Inhibitors 1 2. [Link]

-

Akhtar, M. J., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Thunnissen, E., et al. (n.d.). EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations. PMC. [Link]

-

Holla, V., et al. (2022). Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. PMC. [Link]

-

Wang, Z., et al. (n.d.). Responses to crizotinib in patients with ALK-positive lung adenocarcinoma who tested immunohistochemistry (IHC)-positive and fluorescence in situ hybridization (FISH)-negative. NIH. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 4. books.rsc.org [books.rsc.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. azurebiosystems.com [azurebiosystems.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. rndsystems.com [rndsystems.com]

- 18. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-isopropyl-3-methyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Advantage of 1-isopropyl-3-methyl-1H-pyrazole in Catalysis

Pyrazole derivatives are a significant class of N-donor ligands in transition metal catalysis, valued for their robust coordination chemistry and the tunability of their steric and electronic properties.[1] The structural flexibility of the pyrazole ring allows for precise control over the catalytic environment, influencing reaction rates, selectivity, and catalyst stability.[1] Within this family, 1-isopropyl-3-methyl-1H-pyrazole emerges as a ligand of particular interest. The isopropyl group at the N1 position provides moderate steric bulk, which can be crucial in promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridging dimers. The methyl group at the C3 position further influences the electronic landscape of the pyrazole ring.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1-isopropyl-3-methyl-1H-pyrazole as a ligand in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Ligand Synthesis: A Detailed Protocol for 1-isopropyl-3-methyl-1H-pyrazole

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole is readily achieved via the Knorr pyrazole synthesis, a reliable condensation reaction between a β-diketone and a hydrazine derivative.[2]

Protocol 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

Materials:

-

Isopropylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of isopropylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

-

Slowly add acetylacetone (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-isopropyl-3-methyl-1H-pyrazole.

Expected Characterization Data: While specific spectra for this exact molecule are not readily available in the literature, the following are expected characteristic signals based on similar pyrazole structures:[3][4]

-

¹H NMR (CDCl₃): Signals corresponding to the isopropyl group (a septet and a doublet), the methyl group (a singlet), and the pyrazole ring protons (two doublets or singlets).

-

¹³C NMR (CDCl₃): Resonances for the isopropyl carbons, the methyl carbon, and the three pyrazole ring carbons.

-

IR (neat): Characteristic peaks for C-H and C=N stretching vibrations.

-

Mass Spectrometry (ESI+): A molecular ion peak corresponding to [M+H]⁺.

In-Situ Catalyst Preparation and Application in Cross-Coupling Reactions

The true utility of 1-isopropyl-3-methyl-1H-pyrazole is realized when it is employed as a ligand in transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are foundational methods in modern organic synthesis. The following protocols detail the use of our target ligand in these transformations.

Conceptual Workflow for Ligand Application in Catalysis

Sources

Experimental ¹H NMR Analysis of Pyrazole Compounds: Protocols and Tautomer Differentiation

Introduction: The Pyrazole Challenge in Drug Discovery

Pyrazole derivatives are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) [1]. However, their analysis presents a unique spectroscopic challenge: annular tautomerism .[1]

Unlike fixed heterocycles,

This guide provides a rigorous experimental framework to characterize pyrazoles, resolving tautomeric ambiguity and distinguishing regioisomers (1,3- vs. 1,5-substitution) with high confidence.[1]

Fundamentals of Pyrazole ¹H NMR

The pyrazole ring contains three carbon-bound protons (in the unsubstituted form) and one exchangeable nitrogen-bound proton.[1]

Characteristic Chemical Shifts & Couplings

In a static system (slow exchange), the protons are chemically distinct. In rapid exchange, H3 and H5 become equivalent.

Table 1: Typical ¹H NMR Parameters for Pyrazoles (DMSO-d₆)

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| N-H (H1) | 10.0 – 13.5 | Broad Singlet | N/A | Highly solvent/temp dependent; often invisible in CDCl₃ due to exchange.[1] |

| C3-H | 7.4 – 8.0 | Doublet (d) | Deshielded by adjacent Nitrogen.[1] | |

| C5-H | 7.4 – 8.0 | Doublet (d) | Often overlaps with C3-H if tautomerism is fast.[1] | |

| C4-H | 6.2 – 6.6 | Triplet (t) or dd | Upfield due to higher electron density; distinctive "triplet-like" appearance. |

Key Insight: The coupling constant

is typically indistinguishable from, resulting in C4-H appearing as a pseudo-triplet ( ) rather than a doublet of doublets ( ) [2].

Critical Challenge: Annular Tautomerism

The migration of the NH proton causes the interconversion between the

Mechanism and Spectral Consequences

When the exchange rate (

-

Fast Exchange (Room Temp, CDCl₃): H3 and H5 appear equivalent.[1]

-

Slow Exchange (Low Temp or DMSO): H3 and H5 resolve into distinct signals.

Visualization of Tautomeric Equilibrium

Figure 1: Annular tautomerism mechanism and its impact on NMR observables.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable in pyrazole analysis.[1]

-

Alternative: CDCl₃ [3]

-

Risk: Traces of acid in chloroform catalyze proton exchange, often broadening the NH signal into the baseline.

-

Mitigation: Filter through basic alumina or use CDCl₃ stored over silver foil to remove acidic impurities.[1]

-

Protocol Steps:

-

Mass: Weigh 5–10 mg of analyte.

-

Solvation: Dissolve in 0.6 mL DMSO-d₆. Vortex for 30 seconds.[1]

-

Filtration: If any turbidity remains, filter through a glass wool plug (undissolved solids cause magnetic susceptibility distortion/line broadening).[1]

Acquisition Parameters

Standard parameters often fail to capture the broad NH signal or accurate integrals.[1]

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Spectral Width (SW): Set to 16 ppm (standard is often 10-12 ppm). Pyrazole NH protons can shift downfield to 13-14 ppm in strongly H-bonded complexes.[1]

-

Relaxation Delay (D1): Increase to 3–5 seconds .

-

Scans (NS): Minimum 64 scans to resolve low-intensity broad NH peaks.

Variable Temperature (VT) Experiments

If signals are broad (coalescence point), perform a VT experiment to reach the fast or slow exchange limit.

-

To Sharpen (Fast Exchange): Heat to 320–330 K.

-

To Resolve (Slow Exchange): Cool to 240–260 K (requires CD₂Cl₂ or Acetone-d₆; DMSO freezes at 291 K).

Advanced Characterization: Regioisomer Determination

Synthesizing

The NOE Strategy

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning regiochemistry.[1]

-

1,5-Isomer: The

-substituent is spatially close to the C5-H .[1] Strong NOE observed. -

1,3-Isomer: The

-substituent is distant from C3-H (and C5 is substituted).[1] Weak or No NOE observed.[1]

Analytical Workflow Diagram

Figure 2: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOE.

2D Heteronuclear Confirmation (¹H-¹⁵N HMBC)

If NOE is ambiguous, use ¹H-¹⁵N HMBC (at natural abundance).[1]

-

N1 (pyrrole-like) typically resonates at -170 to -190 ppm (relative to CH₃NO₂).[1]

-

N2 (pyridine-like) resonates at -60 to -80 ppm .[1]

-

Cross-peaks from the

-substituent protons to

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Missing NH Signal | Rapid exchange with solvent (D₂O/MeOD) or water.[1] | Switch to dry DMSO-d₆.[1] Ensure sample is strictly anhydrous. |

| Broad H3/H5 Signals | Coalescence temperature (intermediate exchange). | Run VT-NMR: Heat to 50°C to sharpen (average) or cool to -20°C to resolve.[1] |

| Integration Error (<1H) | Incomplete relaxation ( | Increase Relaxation Delay (D1) to 5–10s. |

| Extra Peaks | Rotamers (if bulky groups present) or Tautomers.[1][4] | VT-NMR: Rotamers coalesce at high temp.[1][4] |

References

-

Review of Pyrazole Pharmaceuticals: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1]

-

Coupling Constants & Multiplicity: Reich, H. J.[1] "Structure Determination Using NMR: Heterocyclic Coupling Constants." University of Wisconsin-Madison Chemistry.[1]

-

Solvent Effects on Tautomerism: Claramunt, R. M., et al.[1] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003.[1][5]

-

Quantitative NMR Parameters: Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012.[1]

-

Nitrogen-15 HMBC Applications: Martin, G. E., & Hadden, C. E.[1] "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000.[1]

Sources

Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This has catalyzed the exploration of novel chemical scaffolds with antimicrobial potential. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4][5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for the antimicrobial screening of novel pyrazole derivatives. It emphasizes not only the procedural steps but also the underlying scientific principles and critical considerations necessary for generating reliable and reproducible data.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is the cornerstone of antimicrobial drug discovery. These in vitro assays are designed to determine the concentration of a compound required to inhibit or kill a specific microorganism. The two most widely employed methods for the initial screening of novel compounds are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition (ZOI).[7][8] These methods are complementary, with the MIC providing a quantitative measure of potency and the ZOI offering a qualitative to semi-quantitative assessment of the compound's diffusibility and activity.

A critical and often overlooked aspect when screening synthetic compounds like pyrazoles is their inherent low aqueous solubility.[9] To address this, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[10][11][12][13] However, it is imperative to control the final concentration of the solvent in the assay, as it can exhibit its own antimicrobial effects at higher concentrations.[10][14]

Part 2: Experimental Workflow for Antimicrobial Screening of Pyrazole Derivatives

The overall workflow for screening pyrazole derivatives can be visualized as a multi-step process, from initial compound preparation to final data analysis and interpretation.

Caption: High-level workflow for antimicrobial screening of pyrazole derivatives.

Part 3: Detailed Protocols and Methodologies

Preparation of Pyrazole Derivatives

A significant challenge in screening synthetic compounds like pyrazoles is their often poor water solubility.[9] This necessitates the use of an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[10][11][12][13]

Protocol 1: Stock Solution Preparation

-

Weighing the Compound: Accurately weigh a precise amount of the pyrazole derivative using an analytical balance.

-

Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Sterilization: While DMSO is a harsh solvent, filter sterilization of the stock solution using a 0.22 µm syringe filter is recommended to prevent contamination of the assays.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Insight: The use of a high-concentration stock in DMSO allows for subsequent dilutions in aqueous media, ensuring that the final concentration of DMSO in the assay remains low enough to not interfere with microbial growth.[10][14]

Microbial Strain Selection and Inoculum Preparation

The selection of microbial strains is critical for a comprehensive screening program. A panel of clinically relevant and quality control strains from a reputable source like the American Type Culture Collection (ATCC) should be used.[15][16][17][18]

Table 1: Recommended Microbial Strains for Initial Screening

| Category | Species | ATCC Number | Rationale |

| Gram-positive Bacteria | Staphylococcus aureus | ATCC 25923 / ATCC 29213 | Common cause of skin and soft tissue infections, including MRSA.[15][16][18] |

| Enterococcus faecalis | ATCC 29212 | Important nosocomial pathogen, known for antibiotic resistance.[16][18] | |

| Gram-negative Bacteria | Escherichia coli | ATCC 25922 | Representative of enteric bacteria, a common cause of various infections.[15][16][18] |

| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen known for its intrinsic and acquired resistance.[15][16][18] | |

| Fungi (Yeast) | Candida albicans | ATCC 10231 | Common cause of fungal infections, particularly in immunocompromised individuals.[18] |

Protocol 2: Standardized Inoculum Preparation

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22][23][24]

-

Bacterial/Fungal Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Transfer the colonies into a tube containing sterile saline or broth.

-

Turbidity Adjustment: Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[25] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[25]

-

Final Dilution: Further dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired inoculum concentration for the specific assay.